molecular formula C23H25BrN2O3S B11596055 (5Z)-5-({2-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-({2-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11596055
M. Wt: 489.4 g/mol
InChI Key: DAYOAVWBJWRQCH-ODLFYWEKSA-N
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Description

The compound (5Z)-5-({2-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a brominated aromatic ring, an ethoxy group, a methylphenylmethoxy group, and a sulfanylideneimidazolidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps:

    Formation of the Brominated Aromatic Intermediate: The starting material, 2-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde, can be synthesized through bromination of 5-ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde using bromine in the presence of a suitable catalyst.

    Condensation Reaction: The brominated intermediate is then subjected to a condensation reaction with 3-propyl-2-sulfanylideneimidazolidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the desired (5Z)-isomer of the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the condensation reaction to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the imidazolidinone ring, potentially leading to debromination or ring opening.

    Substitution: The bromine atom in the aromatic ring can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild heating conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated compounds or ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial or anticancer agent. The presence of the bromine atom and the sulfanylidene group suggests it may interact with biological targets in a unique manner.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (5Z)-5-({2-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The bromine atom and the sulfanylidene group may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({2-Chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-({2-Fluoro-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

Compared to its chloro and fluoro analogs, the bromo compound may exhibit different reactivity and biological activity due to the larger size and different electronic properties of the bromine atom. This can influence its binding affinity to biological targets and its overall stability.

Properties

Molecular Formula

C23H25BrN2O3S

Molecular Weight

489.4 g/mol

IUPAC Name

(5Z)-5-[[2-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H25BrN2O3S/c1-4-10-26-22(27)19(25-23(26)30)11-17-12-20(28-5-2)21(13-18(17)24)29-14-16-8-6-15(3)7-9-16/h6-9,11-13H,4-5,10,14H2,1-3H3,(H,25,30)/b19-11-

InChI Key

DAYOAVWBJWRQCH-ODLFYWEKSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)C)OCC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)C)OCC)NC1=S

Origin of Product

United States

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